[4-(Aminomethyl)cyclohexyl]methanol
Overview
Description
“[4-(Aminomethyl)cyclohexyl]methanol” is a chemical compound with the molecular formula C8H17NO. It has a molecular weight of 143.23 . The IUPAC name for this compound is [4-(aminomethyl)cyclohexyl]methanol .
Molecular Structure Analysis
The InChI code for “[4-(Aminomethyl)cyclohexyl]methanol” is 1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(Aminomethyl)cyclohexyl]methanol” is a compound with a molecular weight of 143.23 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
A method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent has been developed, featuring low catalyst loading and broad substrate scope (Li, Xie, Shan, Sun, & Chen, 2012).
Methanol acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, particularly for the reduction of ketones to alcohols (Smith & Maitlis, 1985).
Cyclohexyl or benzyl isocyanide and semicarbazones undergo Ugi reactions in methanol, leading to the formation of new classes of cyclic dipeptidyl ureas (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Methanol is crucial for the electrochemical oxidation of primary alcohols and the separation and detection of carboxylates in analytical chemistry applications (Santos, da Costa, Gutz, & Garcia, 2017).
Cyclohexyl methanol synthesis and its applications in drug intermediates, biodegradable detergents, and glycosidation reactions have been reviewed (Zhang, 2006).
Methanol is used as both a C1 synthon and H2 source for selective N-methylation of amines, showing synthetic value in pharmaceutical agents (Sarki et al., 2021).
Synthesis of novel chiral ligands for catalytic additions, involving cyclohexyl-based methanol derivatives, highlights the role of methanol in asymmetric catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Methanol is used in the synthesis of 2,3-dihydroquinazolin-4(1H)-one, showcasing its role as a C1 source in organic synthesis (Liu, Xu, & Wei, 2021).
Safety and Hazards
properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDKVICMJWBJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061471 | |
Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1074-62-0 | |
Record name | 4-(Aminomethyl)cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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